molecular formula C9H8O5 B188976 2-(Carboxymethoxy)benzoic acid CAS No. 635-53-0

2-(Carboxymethoxy)benzoic acid

Cat. No. B188976
CAS RN: 635-53-0
M. Wt: 196.16 g/mol
InChI Key: JLLXSRLEXBECPY-UHFFFAOYSA-N
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Patent
US09193698B2

Procedure details

To acetic anhydride (300 mL) was added 2-(carboxymethoxy)benzoic acid (7) (100 g, 0.510 mol) at ambient temperature and heated to 130-140° C. The reaction temperature was maintained for 14-20 h under stirring. The progress of the reaction was monitored by the HPLC analysis. Upon completion of the reaction, the reaction mixture was cooled to 50-80° C., acetic anhydride was recovered at 50-80° C. at reduced pressure and the crude product was extracted with dichloromethane (500 mL). The dichloromethane layer was recovered completely to obtain the product meeting the desired specifications. Yield—76-85%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([CH2:4][O:5][C:6]1[CH:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=O)(O)=O.[C:15](OC(=O)C)(=[O:17])[CH3:16]>>[C:15]([O:10][C:8]1[C:7]2[CH:11]=[CH:12][CH:13]=[CH:14][C:6]=2[O:5][CH:4]=1)(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)(O)COC1=C(C(=O)O)C=CC=C1
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 (± 5) °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained for 14-20 h
Duration
17 (± 3) h
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 50-80° C.
CUSTOM
Type
CUSTOM
Details
acetic anhydride was recovered at 50-80° C. at reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the crude product was extracted with dichloromethane (500 mL)
CUSTOM
Type
CUSTOM
Details
The dichloromethane layer was recovered completely
CUSTOM
Type
CUSTOM
Details
to obtain the product

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC1=COC2=C1C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.